1-Isopropyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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Overview
Description
1-Isopropyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a pyridine ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazolopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated pyrazolopyridine derivatives.
Scientific Research Applications
1-Isopropyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to altered cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the substitution pattern.
Pyrazolo[1,5-a]pyrimidines: These compounds have a different fusion pattern but exhibit similar biological activities.
Pyrazolo[5,1-c]-1,2,4-triazines: These compounds are structurally related and have potential antiviral and antitumor activities.
Uniqueness
1-Isopropyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural feature may contribute to its distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H17N3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-propan-2-yl-3-pyridin-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole |
InChI |
InChI=1S/C14H17N3/c1-10(2)17-13-8-5-6-11(13)14(16-17)12-7-3-4-9-15-12/h3-4,7,9-10H,5-6,8H2,1-2H3 |
InChI Key |
VCANCNDQVMXFLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(CCC2)C(=N1)C3=CC=CC=N3 |
Origin of Product |
United States |
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